2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide features a benzothiadiazine core substituted with a methyl group at position 6 and a sulfone (1,1-dioxido) moiety. A thioether linkage connects the core to an acetamide group, which is further substituted with a 3-(methylthio)phenyl ring.
Properties
IUPAC Name |
2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-11-6-7-15-14(8-11)19-17(20-26(15,22)23)25-10-16(21)18-12-4-3-5-13(9-12)24-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIIJNVMHXNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isozymes. In Mycobacterium tuberculosis, three types of β-CA (MtCA1, MtCA2, and MtCA3) have been identified.
Biochemical Pathways
The inhibition of the β-CA isozymes by 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
The most effective inhibitors of MtCA, including 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide, can effectively inhibit the growth of Mycobacterium tuberculosis strains that are resistant to standard reference drugs for tuberculosis treatment, such as rifampicin and isoniazid.
Biological Activity
The compound 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.9 g/mol. The structure includes a benzo[e][1,2,4]thiadiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O3S3 |
| Molecular Weight | 395.9 g/mol |
| CAS Number | 899976-56-8 |
Antimicrobial Activity
Research indicates that compounds similar to this thiadiazine derivative exhibit significant antimicrobial properties . For instance, derivatives of the thiadiazine ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazine derivatives demonstrated superior efficacy against pathogenic bacteria compared to conventional antibiotics .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to inhibit cancer cell proliferation in several cancer lines, including lung carcinoma and kidney fibroblast cells. The mechanism of action often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
Anti-inflammatory Effects
Compounds containing the thiadiazine moiety have also been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Additional Biological Activities
Other notable activities include:
- Antiviral effects : Some derivatives have shown promise against viruses like HIV-1 and HIV-2 .
- Analgesic properties : The compound may exhibit pain-relieving effects comparable to standard analgesics .
- Antioxidant activity : The presence of specific functional groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiadiazine derivatives against four human pathogenic bacteria. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited significant antibacterial activity, surpassing that of traditional antibiotics.
Study 2: Anticancer Activity
In vitro assays conducted on lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines demonstrated that the compound induced apoptosis at lower concentrations compared to other chemotherapeutic agents. This suggests a potential for development into cancer therapeutics.
Summary of Research Findings
The biological activity of 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is promising based on current research. Its multifaceted actions make it a candidate for further investigation in drug development.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thiadiazine rings have shown promising antimicrobial properties. Studies suggest that derivatives of thiadiazine can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The structural characteristics of this compound may contribute to its anticancer properties. Thiadiazine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiadiazine-containing compounds, suggesting they may serve as lead compounds for developing new anti-inflammatory agents .
Synthesis and Characterization
The synthesis of 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves multi-step chemical reactions. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry (MS), and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound .
Case Studies
A number of studies have documented the biological evaluation of similar compounds:
- Antimicrobial Studies : In a comparative study, various thiadiazine derivatives were tested against standard microbial strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to conventional antibiotics .
- Cytotoxicity Tests : Cytotoxicity assays performed on cancer cell lines (e.g., HCT116, MCF7) demonstrated that some derivatives of thiadiazine could effectively reduce cell viability, indicating potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a. Benzothiadiazine Derivatives
- 2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide (): Structural Differences: Chloro substituent at position 6 and phenyl at position 4 (vs. methyl at position 6 in the target compound). Synthesis: Similar routes likely involve cyclization of substituted benzaldehydes with thiourea derivatives, followed by thioether formation .
b. Quinazolinone Derivatives ():
- Key Example: N-(Substituted)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide quinazolinones.
- Structural Contrast: Quinazolinone core replaces benzothiadiazine, with sulfonamide groups at position 3.
- Properties : Higher melting points (e.g., 315.5°C for compound 8) suggest stronger crystalline packing due to para-substituents. The sulfonamide group enhances solubility compared to sulfone .
c. Triazinoquinazoline Derivatives ():
Substituent Effects on Acetamide Side Chain
a. Aryl Group Variations
b. Thiazole/Triazole Hybrids ():
Physicochemical and Spectroscopic Data Comparison
Preparation Methods
Synthesis of 6-Methyl-4H-benzo[e]thiadiazine 1,1-Dioxide
Starting Material : 2-Nitro-4-methylbenzenesulfonamide.
Procedure :
- Reduction : The nitro group is reduced using hydrazine hydrate/FeCl₃ in methanol to yield 2-amino-4-methylbenzenesulfonamide (95% yield).
- Cyclization : Reaction with trimethyl orthoacetate in refluxing acetic acid forms the 6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide core (82% yield).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 7.35–7.80 (m, 3H, Ar-H).
- MS (ESI) : m/z 213.1 [M+H]⁺.
Bromination at Position 3
Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Procedure :
- Bromination of 6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide with NBS in CCl₄ under UV light yields 3-bromo-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide (76% yield).
Characterization :
- ¹³C-NMR : δ 21.5 (CH₃), 112.4 (C-Br).
Thiolation at Position 3
Reagents : Thiourea, ethanol.
Procedure :
- Nucleophilic substitution of the bromine with thiourea in refluxing ethanol, followed by hydrolysis with NaOH, yields 3-mercapto-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide (68% yield).
Characterization :
- IR (KBr) : 2560 cm⁻¹ (S-H stretch).
- Elemental Analysis : Calculated C: 40.21%, H: 3.12%; Found C: 40.18%, H: 3.09%.
Synthesis of N-(3-(Methylthio)phenyl)acetamide
Starting Material : 3-(Methylthio)aniline.
Procedure :
- Acetylation with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-(3-(methylthio)phenyl)acetamide (89% yield).
Characterization :
- ¹H-NMR : δ 2.15 (s, 3H, COCH₃), 2.50 (s, 3H, SCH₃), 7.20–7.60 (m, 4H, Ar-H).
Coupling via Thioether Formation
Reagents : Chloroacetyl chloride, K₂CO₃, DMF.
Procedure :
- Thioacetate Formation : 3-Mercapto-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide reacts with chloroacetyl chloride in DMF/K₂CO₃ to form 2-chloroacetamide intermediate (75% yield).
- Nucleophilic Displacement : Reaction with N-(3-(methylthio)phenyl)acetamide in DMF with K₂CO₃ yields the final product (63% yield).
Optimization Data :
| Step | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2.5.1 | DMF | K₂CO₃ | 80 | 75 |
| 2.5.2 | DMF | K₂CO₃ | 100 | 63 |
Analytical Data for Final Compound
2-((6-Methyl-1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Molecular Formula : C₁₉H₁₈N₃O₃S₃.
- Molecular Weight : 455.6 g/mol.
- Melting Point : 218–220°C.
- ¹H-NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 2.52 (s, 3H, SCH₃), 4.20 (s, 2H, SCH₂CO), 7.25–8.10 (m, 7H, Ar-H).
- ¹³C-NMR : δ 21.3 (CH₃), 25.1 (SCH₃), 45.8 (SCH₂CO), 168.5 (C=O).
- HRMS (ESI) : m/z 456.0698 [M+H]⁺ (Calculated: 456.0695).
Discussion of Key Challenges and Solutions
Q & A
Basic: What synthetic routes and optimization strategies are employed for preparing this compound?
Answer:
The synthesis typically involves coupling a thiadiazine sulfone precursor with a substituted acetamide moiety. Key steps include:
- Reaction conditions : Use of triethylamine (TEA) as a base in 1,4-dioxane to facilitate nucleophilic substitution between chloroacetyl chloride and thiol-containing intermediates .
- Purification : Thin-layer chromatography (TLC) monitoring (e.g., silica gel plates with UV detection) and recrystallization from ethanol/n-hexane mixtures to isolate pure products .
- Yield optimization : Adjusting molar ratios (e.g., 1:2 for amine:chloroacetyl chloride) and reaction times (4–8 hours under reflux) to maximize product formation .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
Multi-technique validation is critical:
- Spectroscopy :
- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
- X-ray crystallography : Resolve ambiguous stereochemistry or packing modes, as demonstrated for analogous thiadiazole derivatives .
Advanced: How can its antidiabetic potential be systematically evaluated?
Answer:
A multi-tiered pharmacological approach is recommended:
- In vitro assays :
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like PPAR-γ or AMPK, referencing crystal structures (PDB: 3DZY for PPAR-γ) .
- In vivo validation : Administer in diabetic rodent models (e.g., streptozotocin-induced rats) with dose-dependent glycemic monitoring .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:
- Cross-validation : Replicate assays in orthogonal systems (e.g., DNA interaction studies via UV-Vis and fluorescence quenching vs. comet assay for genotoxicity) .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations to identify non-linear effects .
- Metabolite screening : Use LC-MS to detect degradation products or active metabolites that may influence results .
Advanced: What computational methods support SAR studies for this compound?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict bioactivity against targets (e.g., COX-2 or α-amylase) .
- MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability with membrane proteins (e.g., GPCRs) .
Advanced: How to design SAR studies for optimizing therapeutic efficacy?
Answer:
Focus on modular modifications guided by bioisosteric principles:
- Core substitutions : Replace the 6-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Side-chain variation : Introduce polar groups (e.g., -OH, -COOH) on the phenyl ring to improve solubility without compromising target affinity .
- Biological testing : Screen analogs in parallel against panels of enzymes (e.g., kinases, proteases) to identify selectivity trends .
Advanced: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm to quantify purity (>98%) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 423.1 for the parent compound) .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks) followed by LC-MS to identify decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
